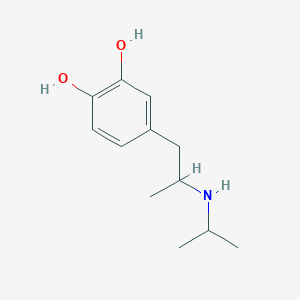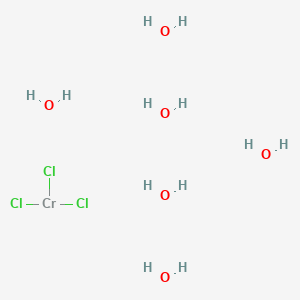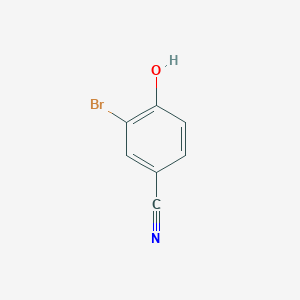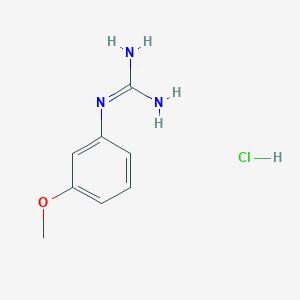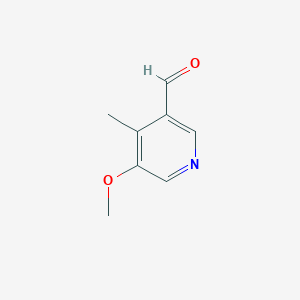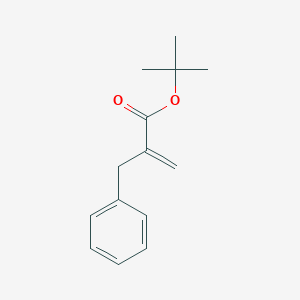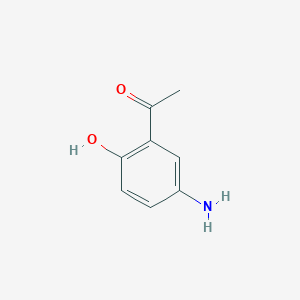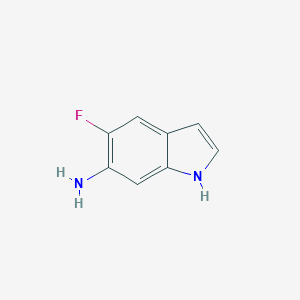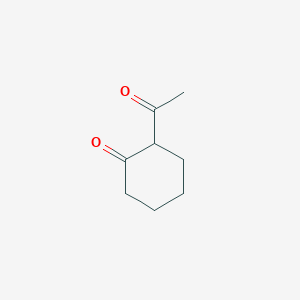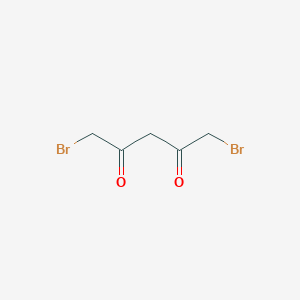
1,5-Dibromopentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dibromopentane-2,4-dione, commonly known as DBD, is a chemical compound that has been widely used in scientific research. It is a highly reactive molecule that is known for its ability to form covalent bonds with various biological molecules, including proteins and nucleic acids. DBD has been used as a reagent for the modification of biomolecules, as well as a tool for the study of biochemical and physiological processes.
作用机制
DBD acts as a nucleophile, reacting with electrophilic groups on biomolecules to form covalent bonds. This allows for the targeted modification of specific amino acid residues in proteins, or specific nucleotides in DNA and RNA. The reactivity of DBD can be modulated by changing the reaction conditions, such as pH and temperature, allowing for precise control over the modification process.
生化和生理效应
The modification of biomolecules with DBD can have a range of effects on their biochemical and physiological properties. For example, the modification of a specific amino acid residue in a protein can alter its activity or stability, while the modification of a specific nucleotide in DNA can affect gene expression. DBD has also been used to create protein conjugates for use in drug delivery and imaging applications.
实验室实验的优点和局限性
DBD offers several advantages for use in lab experiments, including its high reactivity and specificity for certain biomolecules. However, its reactivity can also be a limitation, as it can potentially react with unintended targets or cause unwanted modifications. The handling of DBD requires specialized equipment and training, and its use should be carefully controlled to minimize potential hazards.
未来方向
There are several potential future directions for the use of DBD in scientific research. One area of focus is the development of new methods for the targeted modification of specific biomolecules, such as the use of DBD in combination with other reagents or catalysts. Another area of interest is the application of DBD in the study of disease mechanisms, such as the modification of proteins involved in cancer or neurodegenerative diseases. Overall, the versatility and reactivity of DBD make it a valuable tool for a wide range of scientific applications.
合成方法
DBD can be synthesized through a variety of methods, including the reaction of pentane-2,4-dione with bromine in the presence of a strong acid catalyst. Other methods involve the use of bromine and sodium hydroxide, or the reaction of pentane-2,4-dione with hydrobromic acid and hydrogen peroxide. The synthesis of DBD requires careful handling, as it is a highly reactive and potentially hazardous compound.
科学研究应用
DBD has been used extensively in scientific research, particularly in the field of biochemistry. It has been used as a reagent for the modification of proteins and nucleic acids, allowing researchers to study the structure and function of these molecules. DBD has also been used to study the mechanisms of enzyme catalysis, as well as the interactions between proteins and other biomolecules.
属性
CAS 编号 |
68864-57-3 |
|---|---|
产品名称 |
1,5-Dibromopentane-2,4-dione |
分子式 |
C5H6Br2O2 |
分子量 |
257.91 g/mol |
IUPAC 名称 |
1,5-dibromopentane-2,4-dione |
InChI |
InChI=1S/C5H6Br2O2/c6-2-4(8)1-5(9)3-7/h1-3H2 |
InChI 键 |
YEQQPGHXABHYPF-UHFFFAOYSA-N |
SMILES |
C(C(=O)CBr)C(=O)CBr |
规范 SMILES |
C(C(=O)CBr)C(=O)CBr |
同义词 |
1,5-Dibromoacetylacetone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




